
3-fluoro-5-methyl-N-(pentan-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-5-methyl-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C12H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and a pentan-3-yl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-methyl-N-(pentan-3-yl)aniline typically involves the following steps:
Nitration: The starting material, 3-fluoro-5-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The resulting amine is alkylated with pentan-3-yl bromide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction, and efficient separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-methyl-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups on the aniline ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
3-fluoro-5-methyl-N-(pentan-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The pentan-3-yl group increases its lipophilicity, allowing it to penetrate cell membranes more effectively. These properties enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-methyl-N-(pentan-2-yl)aniline
- 3-fluoro-5-methyl-N-(butan-3-yl)aniline
- 3-fluoro-5-methyl-N-(hexan-3-yl)aniline
Uniqueness
3-fluoro-5-methyl-N-(pentan-3-yl)aniline is unique due to the specific positioning of its substituents, which confer distinct chemical and physical properties. The combination of a fluorine atom, a methyl group, and a pentan-3-yl group results in a compound with enhanced stability, reactivity, and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-fluoro-5-methyl-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H18FN/c1-4-11(5-2)14-12-7-9(3)6-10(13)8-12/h6-8,11,14H,4-5H2,1-3H3 |
InChI Key |
PXEYKRIKIFUALN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC(=CC(=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13287053.png)
![6-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13287060.png)
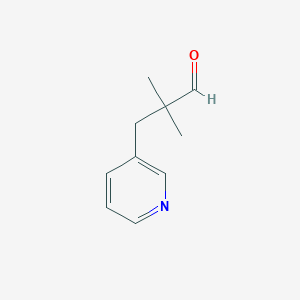
![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid](/img/structure/B13287065.png)

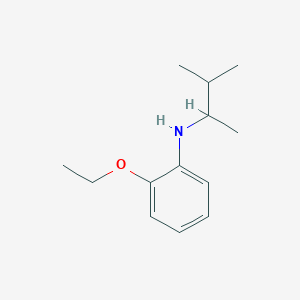
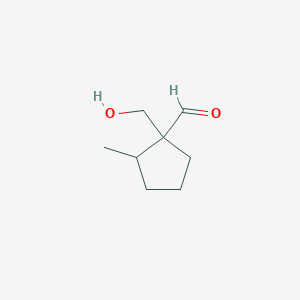
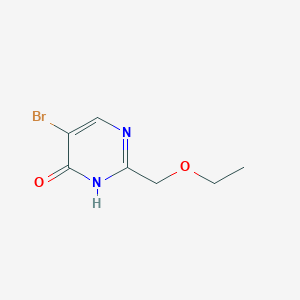

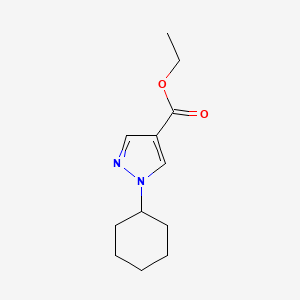
![2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol](/img/structure/B13287111.png)
![6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13287116.png)

![3-{[(2,3-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13287122.png)
